molecular formula C12H16N2O B2892351 2-Phenyl-N-(pyrrolidin-3-yl)acetamide CAS No. 727720-00-5

2-Phenyl-N-(pyrrolidin-3-yl)acetamide

Cat. No.: B2892351
CAS No.: 727720-00-5
M. Wt: 204.273
InChI Key: ONQNLLZUSKBRMV-UHFFFAOYSA-N
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Description

2-Phenyl-N-(pyrrolidin-3-yl)acetamide is a small-molecule acetamide derivative characterized by a phenyl group at the α-carbon of the acetamide backbone and a pyrrolidin-3-yl substituent on the nitrogen atom.

Properties

IUPAC Name

2-phenyl-N-pyrrolidin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(14-11-6-7-13-9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLHNFXYCUGDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Amide Bond Formation via Carboxylic Acid Activation

The most direct route involves coupling 2-phenylacetic acid with pyrrolidin-3-amine. Activation of the carboxylic acid is typically achieved using carbodiimide-based reagents. For example, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) facilitates amide bond formation in the presence of a catalytic base. A representative procedure involves:

  • Dissolving 2-phenylacetic acid (1.0 equiv) and pyrrolidin-3-amine (1.1 equiv) in anhydrous dichloromethane.
  • Adding EDCI (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to the mixture.
  • Stirring at room temperature for 12–24 hours under inert atmosphere.

Key Parameters

  • Solvent: Dichloromethane or dimethylformamide (DMF)
  • Temperature: 20–25°C
  • Yield: 65–78% after purification via silica gel chromatography.

Nucleophilic Substitution Approaches

An alternative method employs chloroacetamide intermediates. For instance, 2-chloro-N-phenylacetamide can react with pyrrolidin-3-amine under basic conditions:

  • Reacting 2-chloro-N-phenylacetamide (1.0 equiv) with pyrrolidin-3-amine (1.5 equiv) in tetrahydrofuran (THF).
  • Adding potassium carbonate (2.0 equiv) to scavenge HCl.
  • Refluxing at 60°C for 8 hours.

Optimization Insights

  • Excess amine improves yield by mitigating hydrolysis side reactions.
  • Polar aprotic solvents (e.g., THF) enhance nucleophilicity compared to dichloromethane.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that DMF increases reaction rates due to its high polarity, which stabilizes transition states. However, dichloromethane minimizes side product formation in EDCI-mediated couplings (Table 1).

Table 1: Solvent Impact on Amidation Yield
Solvent Temperature (°C) Yield (%)
Dichloromethane 25 78
DMF 25 72
THF 60 65

Catalytic Additives

Adding 1-hydroxybenzotriazole (HOBt) as a coupling agent reduces racemization and improves yields to 85% in DMF.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.25 (m, 5H, phenyl), 3.80–3.70 (m, 1H, pyrrolidine N–H), 3.20–3.10 (m, 2H, CH₂CO), 2.90–2.70 (m, 4H, pyrrolidine).
  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity.

Comparative Analysis of Methodologies

Table 2: Route Efficiency Comparison
Method Advantages Limitations
EDCI Coupling High purity, mild conditions Cost of reagents
Nucleophilic Substitution Scalable, inexpensive intermediates Requires stringent anhydrous conditions

Industrial-Scale Production Considerations

Continuous flow reactors enhance reproducibility for large-scale synthesis. Key parameters include:

  • Residence Time: 30 minutes
  • Pressure: 2–3 bar
  • Catalyst: Immobilized EDCI on silica.

Chemical Reactions Analysis

2-Phenyl-N-(pyrrolidin-3-yl)acetamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, depending on the reagents and conditions used.

Scientific Research Applications

2-Phenyl-N-(pyrrolidin-3-yl)acetamide is a compound with a pyrrolidine ring and a phenylacetamide moiety, possessing the molecular formula C12H16N2OC_{12}H_{16}N_2O and a molecular weight of approximately 280.36 g/mol. It has applications in medicinal chemistry and pharmacology.

Scientific Research Applications

Drug Development

  • This compound is used in drug development because its structural features can be modified to affect biological activity. The pyrrolidine structure can enhance binding affinity to target receptors and enzymes due to its three-dimensional conformation.
  • Specific interaction studies have shown that modifications to the pyrrolidine ring can significantly affect biological activity, which highlights the importance of structural integrity in drug design.
  • This compound has been linked to anti-inflammatory and analgesic properties.
  • Analogs of N-phenylacetamide derivatives are targets for new antiepileptic drugs (AEDs) .

Ligand for Specific Receptors and Enzymes

  • This compound shows potential as a ligand for specific receptors and enzymes.
  • Studies on the interactions of this compound with biological targets have demonstrated its potential efficacy in modulating receptor activity.

Anticonvulsant Activity

  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy .
  • These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones in which the heterocyclic imide ring has been changed into a chain amide bond .
  • SAR studies for anticonvulsant activity confirmed the crucial role of the pyrrolidine-2,5-dione core fragment for anticonvulsant activity .
  • Several compounds were tested additionally in the psychomotor seizures (6-Hz model) .
  • The most potent derivative was observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) in in vitro studies .

Molecular Switches

  • 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides can be used as novel molecular switches that modulate modes of Kv7.2 (KCNQ2) channel .

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, often through hydrogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituents at both the α-carbon and the nitrogen atom. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 2-Phenyl-N-(pyrrolidin-3-yl)acetamide and Analogs
Compound Name N-Substituent α-Substituent Key Features/Activities References
This compound Pyrrolidin-3-yl Phenyl Potential H-bonding via pyrrolidine; enhanced rigidity
2-Phenyl-N-(p-tolyl)acetamide (3e) p-Tolyl (methylphenyl) Phenyl Increased lipophilicity; characterized via ¹H/¹³C NMR
2-Phenyl-N-(4-(trifluoromethyl)phenyl)acetamide (3n) 4-Trifluoromethylphenyl Phenyl Electron-withdrawing CF₃ group; potential metabolic stability
2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005) 3-Phenylpropyl 4-Hydroxyphenyl + Phenyl Antioxidant/anti-inflammatory potential (hypothetical)
2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Thiadiazolyl Phenyl Apoptosis induction (anticancer activity via caspases)
Key Observations:
  • N-Substituent Impact: Pyrrolidin-3-yl: Introduces a cyclic secondary amine, enabling hydrogen-bond donation/acceptance and conformational constraints, which may enhance target selectivity . Thiadiazolyl: Heterocyclic substituents like 1,3,4-thiadiazole enhance electronic diversity, contributing to apoptosis-inducing activity in cancer cells .
  • α-Substituent Modifications: Phenyl vs.

Pharmacological Activities

Anticancer Activity :
  • The thiadiazole derivative () demonstrated potent apoptosis induction via caspase activation, suggesting that electron-deficient N-substituents may enhance cytotoxicity .
  • Pyrrolidine-containing analogs (e.g., hydrochloride salts in ) are explored in drug discovery for their ability to mimic peptide bonds and interact with enzyme active sites .
Antioxidant/Anti-Inflammatory Potential :
  • Compound 30005, with a 4-hydroxyphenyl group, highlights the role of phenolic moieties in radical scavenging, though direct evidence for this compound remains speculative .

Physicochemical Properties

Table 2: NMR Data Comparison of Selected Analogs
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key Signals
3e (p-tolyl) 3.67 (s, 2H, CH₂), 2.32 (s, 3H, CH₃) 169.6 (C=O), 20.9 (CH₃) Methyl group resonance
3n (4-CF₃-phenyl) 3.77 (s, 2H, CH₂), 7.58–7.10 (m, Ar-H) 181.0 (C=O), 44.8 (CH₂) CF₃ group deshields adjacent carbons
  • Pyrrolidine vs. Aromatic N-Substituents : Pyrrolidine’s cyclic structure may downfield-shift adjacent protons due to restricted rotation, whereas aromatic substituents exhibit complex splitting patterns (e.g., 3e and 3n) .

Biological Activity

2-Phenyl-N-(pyrrolidin-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}

This compound can be synthesized through various methods, typically involving the reaction of phenylacetic acid derivatives with pyrrolidine. The synthetic pathway may include the following steps:

  • Formation of the Acetamide: Reacting phenylacetic acid with an appropriate amine (pyrrolidine).
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Ion Channels: It has been shown to modulate voltage-gated potassium channels (Kv7.2), which are crucial for neuronal excitability and signaling .
  • Receptor Binding: The compound acts as a ligand for specific receptors, influencing downstream signaling pathways that can lead to therapeutic effects.

Pharmacological Profiles

The pharmacological profiles of this compound have been evaluated in several studies, highlighting its potential in various therapeutic areas:

  • Anticonvulsant Activity: Preliminary studies suggest that derivatives related to this compound exhibit anticonvulsant properties in animal models, particularly through modulation of sodium channels .
  • Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from apoptosis, potentially useful in neurodegenerative diseases .
  • Anticancer Potential: Some derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticonvulsantEffective in maximal electroshock tests
NeuroprotectiveInhibits neuronal apoptosis
AnticancerCytotoxic effects on A549 cancer cells
Ion Channel ModulationModulates Kv7.2 channels

Notable Research Outcomes

  • Anticonvulsant Studies: A study evaluated the anticonvulsant activity using the maximal electroshock (MES) test and identified several active compounds based on their efficacy at varying doses .
  • Neuroprotective Mechanism: Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential application in treating neurodegenerative conditions like Alzheimer's disease .
  • Anticancer Activity: In vitro studies demonstrated that certain derivatives significantly reduced cell viability in A549 lung cancer cells, indicating their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing 2-Phenyl-N-(pyrrolidin-3-yl)acetamide, and what key reaction parameters influence yield and purity?

Answer: The synthesis typically involves multi-step reactions, such as:

  • Substitution reactions : Reacting pyrrolidin-3-amine with 2-phenylacetyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .
  • Optimization parameters :
    • Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
    • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
    • Catalysts : Use coupling agents like HATU or EDC/HOBt for improved regioselectivity .

Q. Table 1: Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Purity (%)Source
Amide coupling2-Phenylacetyl chloride, pyrrolidin-3-amine, DCM, 0°C7590
PurificationColumn chromatography (SiO₂, EtOAc/hexane)-≥95

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

  • 1H/13C NMR : Confirm proton environments (e.g., amide NH at δ 6.8–7.2 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular ion peak (e.g., [M+H]+ at m/z 245.1) .
  • HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent luciferase assays) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Key controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can computational chemistry approaches like molecular docking be integrated into studying this compound’s bioactivity?

Answer:

  • Target prediction : Use SwissDock or AutoDock Vina to screen against protein databases (e.g., PDB IDs for kinases) .
  • Binding mode validation : Compare docking poses with crystallographic data (e.g., RMSD <2.0 Å) .
  • Free energy calculations : Apply MM/GBSA to estimate binding affinities .

Q. Table 2: Example Docking Results

Target Protein (PDB ID)Docking Score (kcal/mol)Predicted Binding Site
EGFR kinase (1M17)-9.2ATP-binding pocket
PARP-1 (5DS3)-7.8NAD+ binding domain

Q. What strategies resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardize assay protocols : Adopt CLIA or ISO-certified methods for enzyme assays .
  • Orthogonal validation : Confirm IC₅₀ values using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Meta-analysis : Compare data across ≥3 independent studies to identify outliers .

Q. How to optimize regioselectivity in substitution reactions during synthesis?

Answer:

  • Protecting groups : Use Boc for pyrrolidine NH to prevent undesired alkylation .
  • Catalytic systems : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings with aryl halides .
  • Kinetic vs. thermodynamic control : Adjust temperature (e.g., 25°C vs. reflux) to favor one pathway .

Q. How to design stability studies under varying pH and temperature conditions?

Answer:

  • Forced degradation : Expose the compound to pH 1–13 (HCl/NaOH) at 40°C for 24h, then analyze via HPLC .
  • Thermal stability : Heat at 60°C for 72h in inert atmosphere; monitor decomposition via TGA .

Q. Table 3: Stability Data Example

ConditionDegradation Products% Remaining
pH 1, 40°CHydrolyzed amide65
pH 13, 40°CRing-opened derivative45

Q. What advanced techniques characterize non-covalent interactions between this compound and biomacromolecules?

Answer:

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) with immobilized proteins .
  • ITC (Isothermal Titration Calorimetry) : Quantify enthalpy/entropy changes during binding .
  • NMR titration : Track chemical shift perturbations in 2D NOESY spectra .

Q. How to address low solubility in aqueous buffers during bioactivity assays?

Answer:

  • Co-solvents : Use ≤1% DMSO or cyclodextrin-based solubilizers .
  • Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity .

Q. What methodologies validate the compound’s mechanism of action in cellular models?

Answer:

  • CRISPR knockouts : Silence putative targets (e.g., kinase genes) and assess loss of bioactivity .
  • Phosphoproteomics : Use LC-MS/MS to identify downstream signaling pathways .
  • Fluorescence imaging : Track cellular uptake via BODIPY-labeled analogs .

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